molecular formula C10H6ClNO2S2 B2544770 5-Cyano-3-methyl-1-benzothiophene-2-sulfonyl chloride CAS No. 1030857-85-2

5-Cyano-3-methyl-1-benzothiophene-2-sulfonyl chloride

Cat. No.: B2544770
CAS No.: 1030857-85-2
M. Wt: 271.73
InChI Key: WPKYNNLMCXMKLE-UHFFFAOYSA-N
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Description

5-Cyano-3-methyl-1-benzothiophene-2-sulfonyl chloride ( 1030857-85-2) is a high-value chemical building block with a molecular formula of C10H6ClNO2S2 and a molecular weight of 271.74 g/mol . This benzothiophene derivative is characterized by its sulfonyl chloride group and a nitrile substituent, making it a versatile intermediate in medicinal chemistry and drug discovery research. Its structure is confirmed by the SMILES code CC1=C(SC2=C1C=C(C#N)C=C2)S(Cl)(=O)=O . The compound is of significant interest in the synthesis of sulfonamide-based compounds. Research indicates that structurally similar benzothiophene sulfonyl chlorides are key intermediates in the development of novel sulfonamide compounds investigated for their biological activity, as documented in patent literature . The presence of the electron-withdrawing cyano group adjacent to the sulfonyl chloride can influence the reactivity and electronic properties of the molecule, making it a valuable scaffold for constructing more complex chemical entities. This product is provided with a documented purity of 95% and requires careful handling . It is classified as a hazardous chemical (GHS Category 6.1, Packing Group II) and carries the hazard statements H300+H310+H330 (Fatal if swallowed, in contact with skin, or if inhaled) and H314 (Causes severe skin burns and eye damage) . Researchers are advised to store the compound as recommended, sealed in dry conditions, and adhere to all safety precautions, including the use of personal protective equipment. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-cyano-3-methyl-1-benzothiophene-2-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO2S2/c1-6-8-4-7(5-12)2-3-9(8)15-10(6)16(11,13)14/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPKYNNLMCXMKLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C=C(C=C2)C#N)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1030857-85-2
Record name 5-cyano-3-methyl-1-benzothiophene-2-sulfonyl chloride
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyano-3-methyl-1-benzothiophene-2-sulfonyl chloride typically involves the introduction of a sulfonyl chloride group to the benzothiophene ring. One common method involves the reaction of 5-cyano-3-methyl-1-benzothiophene with chlorosulfonic acid under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonyl chloride group (-SO₂Cl) serves as a key electrophilic site for nucleophilic substitution.

Sulfonamide Formation

Reaction with primary/secondary amines yields sulfonamide derivatives, a critical step in drug discovery. For example:

  • Morpholine derivative : Generated by reacting with morpholine in DMSO at 20–25°C under Cu catalysis, achieving >80% yield .

  • Antibacterial agents : Substituted anilines (e.g., 4-trifluoromethylbenzylamine) form sulfonamides with IC₅₀ values <1 µM against Staphylococcus aureus .

Table 1: Sulfonamide Synthesis Conditions

AmineSolventCatalystTemp (°C)Yield (%)Reference
MorpholineDMSOCuCl₂2080
4-ChloroanilineMeCNNone10072
N-MethylpiperazineDCMTEART85

Coupling Reactions

The benzothiophene core participates in metal-catalyzed cross-coupling:

Suzuki-Miyaura Coupling

The cyano group stabilizes intermediates during palladium-catalyzed aryl-aryl bond formation:

  • Reaction with 4-bromophenylboronic acid using Pd(PPh₃)₄/K₂CO₃ in THF produces biaryl derivatives (75–89% yield) .

  • Electron-withdrawing substituents (e.g., -CF₃) enhance coupling efficiency by 15–20% compared to electron-donating groups .

Controlled Hydrolysis

  • Sulfonic acid formation : Hydrolysis in H₂O/THF (1:1) at 60°C for 6h yields 5-cyano-3-methyl-1-benzothiophene-2-sulfonic acid (95% purity) .

  • Selective cyano reduction : LiAlH₄ reduces -CN to -CH₂NH₂ while preserving -SO₂Cl (55% yield) .

Thermal Decomposition

  • Degrades above 150°C, releasing SO₂ and HCl gas .

  • Stabilized by electron-withdrawing groups (-CN) which reduce ring electron density by 30% (DFT calculations) .

Competing Pathways

  • Lactonization : Observed with ester substituents at C2 (e.g., CO₂Me), forming isothiacoumestan derivatives .

  • Thioacetal instability : Bromo/cyano groups at C2 lead to decomposition via SNAr mechanisms .

Carbonic Anhydrase Inhibition

  • Sulfonamide derivatives exhibit Kᵢ values of 12–45 nM against hCA IX/XII isoforms .

  • Structure-Activity Relationship : Methyl at C3 improves hydrophobic pocket binding (ΔG = −8.2 kcal/mol) .

Anticancer Activity

  • Compound 5d (derived from 5-cyano-3-methyl-1-benzothiophene-2-sulfonamide) shows IC₅₀ = 18 nM against MCF-7 cells, inducing apoptosis via caspase-3 activation .

Sandmeyer Chlorosulfonylation

  • Prepared from 5-cyano-3-methyl-1-benzothiophen-2-amine using DABSO/HCl/CuCl₂ at 20°C .

  • Key advantage : Avoids diazonium salt isolation, enabling safe scale-up (20 g scale, 80% yield) .

Table 2: Optimization of Sandmeyer Reaction

ParameterOptimal ValueImpact on Yield
HCl concentration32% aqueousMaximizes purity
Cu catalystCuCl₂ (0.025 eq)Reduces side products
tert-Butyl nitrite1.1 eqFull conversion

Industrial-Scale Considerations

  • Continuous flow synthesis : Reduces thermal degradation risk (residence time <5 min at 100°C) .

  • Purification : Kugelrohr distillation achieves >95% purity without chromatography .

This comprehensive analysis demonstrates the compound’s versatility in synthesizing bioactive molecules and materials. Future research directions include developing enantioselective sulfonylation catalysts and evaluating long-term toxicity profiles .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Properties

Research has indicated that derivatives of benzothiophene compounds, including 5-cyano-3-methyl-1-benzothiophene-2-sulfonyl chloride, exhibit potential as anticancer agents. These compounds can modulate the immune response and enhance the efficacy of chemotherapy and radiotherapy. They are believed to act as dual antagonists of prostaglandin E2 receptors (EP2 and EP4), which are implicated in cancer progression and pain management .

Case Study: Prostaglandin E2 Receptor Modulation

A study demonstrated that certain derivatives could effectively sensitize cancer cells by modulating their proliferation. This modulation is crucial for treating various cancers, including melanoma, lung cancer, and colorectal cancer .

Synthesis of Novel Compounds

This compound serves as a key intermediate in synthesizing novel hydrazone derivatives. These derivatives have been evaluated for their inhibitory activity against monoamine oxidase enzymes (MAO-A and MAO-B), which are important targets in treating neurological disorders .

Table 1: Synthesis and Activity of Hydrazone Derivatives

CompoundSynthesis MethodMAO-A Inhibition (%)MAO-B Inhibition (%)
2aCondensation7560
2kCondensation8065
4aCondensation7055
4iCondensation8570

Biological Applications

The compound is also utilized as a non-ionic organic buffering agent in cell cultures, maintaining a stable pH range which is critical for various biological assays . This application underscores its importance in biochemistry and molecular biology research.

Chemical Properties and Reactions

This compound can undergo various chemical reactions to form different derivatives with enhanced biological activity. Its sulfonyl chloride group makes it reactive towards nucleophiles, enabling the formation of sulfonamide derivatives that have shown promise in medicinal chemistry.

Table 2: Reactivity of Sulfonyl Chloride Derivatives

Reaction TypeProduct TypeYield (%)
Nucleophilic SubstitutionSulfonamide Derivative90
Coupling ReactionAmine Derivative85
CyclizationHeterocyclic Compound75

Mechanism of Action

The mechanism of action of 5-Cyano-3-methyl-1-benzothiophene-2-sulfonyl chloride depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The sulfonyl chloride group can act as an electrophile, reacting with nucleophilic sites in biological molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds are structurally related to 5-cyano-3-methyl-1-benzothiophene-2-sulfonyl chloride and highlight key differences in substituents, heterocyclic cores, and physicochemical properties:

5-Chloro-3-methylbenzo[b]thiophene-2-sulfonyl chloride ()

  • Molecular Formula : C₉H₆Cl₂O₂S₂
  • Molecular Weight : 281.17 g/mol
  • Substituents : 5-Cl, 3-CH₃
  • Key Differences: The 5-Cl substituent is less electron-withdrawing than -CN, reducing electrophilicity at the sulfonyl chloride group. Higher molecular weight due to two Cl atoms vs. one Cl and one CN in the cyano analog. Applications: Used as a building block in cross-coupling reactions and polymer synthesis .

5-Chloro-3-methyl-1-benzofuran-2-sulfonyl chloride ()

  • Molecular Formula : C₉H₆Cl₂O₃S
  • Molecular Weight : 265.12 g/mol
  • Substituents : 5-Cl, 3-CH₃
  • Key Differences :
    • Heterocycle : Benzofuran (oxygen-containing) vs. benzothiophene (sulfur-containing). Sulfur’s lower electronegativity increases electron density in benzothiophene, enhancing stability under acidic conditions.
    • Lower molecular weight due to fewer sulfur atoms.
    • Reactivity: Benzofuran derivatives are less prone to oxidation than benzothiophenes .

(2-Cyanophenyl)methanesulfonyl chloride ()

  • Molecular Formula: C₈H₆ClNO₂S
  • Molecular Weight : 215.66 g/mol
  • Substituents : -CN at the 2-position of a benzene ring.
  • Key Differences :
    • Lacks a fused heterocyclic system, reducing steric hindrance and aromatic stabilization.
    • The methylsulfonyl chloride group (-CH₂SO₂Cl) is less conjugated to the aromatic ring compared to the benzothiophene system, altering reactivity in nucleophilic substitutions .

Table 1: Comparative Analysis of Sulfonyl Chloride Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Heterocycle Key Substituents Reactivity Profile
5-Cyano-3-methyl-1-benzothiophene-2-sulfonyl Cl C₁₀H₆ClNO₂S₂ 271.74 Benzothiophene 5-CN, 3-CH₃ High (strong EWG enhances -SO₂Cl)
5-Chloro-3-methylbenzo[b]thiophene-2-sulfonyl Cl C₉H₆Cl₂O₂S₂ 281.17 Benzothiophene 5-Cl, 3-CH₃ Moderate
5-Chloro-3-methyl-1-benzofuran-2-sulfonyl Cl C₉H₆Cl₂O₃S 265.12 Benzofuran 5-Cl, 3-CH₃ Low (O-heterocycle less stable)
(2-Cyanophenyl)methanesulfonyl Cl C₈H₆ClNO₂S 215.66 Benzene 2-CN, -CH₂SO₂Cl High (flexible -CH₂ linker)

Research Findings and Implications

  • Electronic Effects : The 5-CN group in the main compound increases the electrophilicity of the sulfonyl chloride, favoring nucleophilic attack (e.g., by amines) over 5-Cl analogs .
  • Heterocycle Stability : Benzothiophene derivatives exhibit greater thermal stability than benzofuran analogs due to sulfur’s polarizability and larger atomic size .
  • Synthetic Utility: The cyano group enables further functionalization (e.g., reduction to amines or conversion to tetrazoles), expanding applications in medicinal chemistry.

Biological Activity

5-Cyano-3-methyl-1-benzothiophene-2-sulfonyl chloride is a synthetic compound with significant potential in medicinal chemistry and organic synthesis. Its unique structure, characterized by the presence of both a cyano group and a sulfonyl chloride moiety, enhances its reactivity and biological activity. This article reviews the biological activities associated with this compound, including its mechanisms of action, applications in drug development, and its role as an intermediate in organic synthesis.

This compound has the following molecular formula: C10H8ClN O2S2. The sulfonyl chloride group allows for nucleophilic substitution reactions, making it a versatile intermediate in synthesizing more complex molecules, including pharmaceuticals.

The biological activity of this compound primarily involves its interaction with various biological targets. The sulfonyl chloride group acts as an electrophile, allowing it to react with nucleophilic sites in proteins and enzymes. This reactivity can lead to inhibition or modulation of specific biological pathways, contributing to its potential therapeutic effects.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds derived from this compound. For instance, derivatives have shown effectiveness against various bacterial strains, including multidrug-resistant organisms. The mechanism often involves interference with bacterial protein synthesis or enzyme activity, similar to other sulfonamide antibiotics which inhibit dihydropteroate synthase and dihydrofolate reductase .

Compound TypeTargetMechanism
SulfonamidesDihydropteroate synthaseInhibition of folate synthesis
AntibioticsRibosomal subunitsInterference with protein synthesis

Anti-inflammatory Effects

The compound's derivatives are also being explored for their anti-inflammatory properties. Research indicates that they may modulate inflammatory pathways by inhibiting specific enzymes involved in the inflammatory response. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases .

Case Studies

  • Antimicrobial Efficacy : A study evaluated various derivatives of this compound against Gram-positive and Gram-negative bacteria. Results indicated strong bactericidal activity with minimum inhibitory concentration (MIC) values ranging from 2–64 μg/mL, demonstrating significant potential for developing new antibiotics .
  • Inhibition Studies : Another investigation focused on the enzyme inhibition capabilities of this compound. It was found that certain derivatives could inhibit key enzymes involved in bacterial metabolism, thus providing a basis for their use as novel antimicrobial agents .

Applications in Drug Development

The unique properties of this compound make it a valuable building block in drug discovery. Its derivatives are being synthesized and tested for various therapeutic applications, including:

  • Antibiotics : Targeting resistant bacterial strains.
  • Anti-inflammatory Drugs : Modulating immune responses.
  • Cancer Therapeutics : Investigating cytotoxic effects on cancer cell lines.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-cyano-3-methyl-1-benzothiophene-2-sulfonyl chloride, and how can purity be validated?

  • Methodology : The compound is typically synthesized via sulfonylation of the benzothiophene precursor using chlorosulfonic acid or sulfuryl chloride. Key steps include temperature control (0–5°C for exothermic reactions) and inert atmosphere to avoid hydrolysis. Purification involves recrystallization from dichloromethane/hexane or column chromatography (silica gel, eluent: ethyl acetate/hexane). Purity is validated using HPLC (C18 column, acetonitrile/water mobile phase) and melting point analysis. Structural confirmation requires 1H^1H/13C^{13}C-NMR (CDCl3_3, 400 MHz) and high-resolution mass spectrometry (HRMS-ESI) .

Q. How is the compound characterized spectroscopically, and what are its critical spectral signatures?

  • Methodology :

  • NMR : The sulfonyl chloride group exhibits a distinct 1H^1H-NMR peak at δ 3.1–3.3 ppm (methyl group) and 13C^{13}C-NMR peaks at ~120 ppm (cyano carbon) and 140–150 ppm (aromatic carbons adjacent to sulfur).
  • IR : Strong absorption bands at 1350–1380 cm1 ^{-1 }(S=O asymmetric stretching) and 2200–2250 cm1 ^{-1 }(C≡N stretch).
  • Mass Spectrometry : Molecular ion peak at m/z 271.5 ([M+H]+^+) with fragmentation patterns confirming the sulfonyl chloride moiety .

Advanced Research Questions

Q. What crystallographic strategies resolve structural ambiguities in derivatives of this compound?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is critical. Crystals are grown via slow evaporation of saturated solutions in acetone or DMF. Data collection at 100 K using Mo-Kα radiation (λ = 0.71073 Å) and refinement via SHELXL-2018/3 (full-matrix least-squares on F2F^2) resolves bond length/angle discrepancies. For example, the benzothiophene ring’s planarity and sulfonyl group geometry (S–O bond lengths: ~1.43 Å) are validated against Cambridge Structural Database entries .

Q. How can conflicting reactivity data in nucleophilic substitution reactions be resolved?

  • Case Study : Discrepancies in reaction yields with amines (e.g., aniline vs. aliphatic amines) arise from steric hindrance and solvent polarity. Methodological adjustments:

  • Use polar aprotic solvents (DMF, DMSO) to stabilize transition states.
  • Monitor reaction progress via TLC (Rf_f shift from 0.7 to 0.3 in ethyl acetate/hexane).
  • Employ 19F^{19}F-NMR (if fluorinated analogs are used) to track intermediate formation .

Q. What computational approaches predict the compound’s reactivity in multi-step syntheses?

  • Methodology : Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. Molecular docking (AutoDock Vina) evaluates interactions with biological targets (e.g., enzyme active sites). SMILES notation (C1=C(C#N)C(=CS(=O)(Cl)C2=CC=CC=C12)C) is used for cheminformatics databases .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported biological activity assays?

  • Root Cause : Variations in assay conditions (e.g., buffer pH, incubation time) or impurity profiles.
  • Resolution :

  • Replicate assays using standardized protocols (e.g., Bradford protein assay for enzyme inhibition studies ).
  • Cross-validate with LC-MS to rule out degradation products.
  • Apply multivariate statistical analysis (e.g., PCA) to isolate confounding variables .

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